molecular formula C7H11N3 B573805 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine CAS No. 185796-58-1

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine

Cat. No.: B573805
CAS No.: 185796-58-1
M. Wt: 137.186
InChI Key: DMGFKLHPPROGNY-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features an imidazo[1,2-a]pyridine core, which is a fused bicyclic system containing both imidazole and pyridine rings. The presence of the amine group at the 6-position adds to its chemical reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine typically involves multi-step processes starting from commercially available precursors. One common method involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization and reduction steps. For instance, the condensation of 2-aminopyridine with an aldehyde in the presence of an acid catalyst can form an intermediate, which is then cyclized under basic conditions to yield the imidazo[1,2-a]pyridine core. Subsequent reduction of the double bonds in the ring system using hydrogenation or other reducing agents leads to the formation of the tetrahydro derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective and high-yielding processes. This could include the use of continuous flow reactors for the cyclization and reduction steps, as well as the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The imidazo[1,2-a]pyridine core can be further reduced to modify the degree of saturation in the ring system.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with various electrophiles, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).

    Electrophiles: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit bacterial enzymes, leading to antimicrobial activity, or modulate neurotransmitter receptors, resulting in analgesic or neuroprotective effects. The exact pathways involved would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Contains a pyrazine ring, offering different electronic properties.

    5,6,7,8-Tetrahydroimidazo[4,5-c]pyridine: Another structural isomer with potential biological activity.

Uniqueness

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-amine is unique due to its specific ring structure and the presence of the amine group at the 6-position. This combination of features provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-6-1-2-7-9-3-4-10(7)5-6/h3-4,6H,1-2,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGFKLHPPROGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=CN2CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185796-58-1
Record name 5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
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